Acetophenone, 4'-pyrrolidinylcarbonylmethoxy-
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Acetophenone, 4'-pyrrolidinylcarbonylmethoxy-, involves multiple steps that contribute to its complex structure. For example, the condensation of p-hydroxyacetophenone with pyrrole yields calix[4]pyrrole derivatives with deep cavities and fixed walls, demonstrating the intricate synthetic routes possible with acetophenone derivatives (Anzenbacher et al., 1999). Another approach simplified the synthesis of 2,6-dihydroxy-4-pyrrolidinyl-acetophenone, showcasing the adaptability of synthetic methods for acetophenone derivatives (Harsányi & Szántay Jr., 2002).
Molecular Structure Analysis
The molecular structure of acetophenone derivatives can exhibit varied configurational isomers and conformational forms, as seen in the study by Anzenbacher et al. (1999), where X-ray diffraction analysis provided proof of structure and assignment of configuration. These structures' complexity is further highlighted by the presence of deep cavities and fixed walls in the synthesized calix[4]pyrrole derivatives.
Chemical Reactions and Properties
The chemical reactions involving acetophenone derivatives can lead to a wide range of products, demonstrating their reactivity and versatility. For instance, the direct substitution of hydrogen in C(sp3)–H bonds by 4-pyridine using benzophenone and 4-cyanopyridine under photo-irradiating conditions signifies the potential for creating biologically active molecules with acetophenone derivatives (Hoshikawa & Inoue, 2013).
Physical Properties Analysis
The physical properties of acetophenone derivatives are influenced by their molecular structure. For example, the study by Huang et al. (2017) on polymers derived from acetophenone showed these compounds' solubility, thermal stability, and hydrophobicity. The glass transition temperatures (Tgs) exceeding 316 °C and hydrophobicity with contact angles ranging from 85.6° to 97.7° indicate the material properties that can be engineered through the acetophenone backbone (Huang et al., 2017).
Scientific Research Applications
Chemical Synthesis and Structural Studies
4'-Pyrrolidinylcarbonylmethoxy-acetophenone has been investigated for its role in chemical synthesis and structural studies. For instance, the acid-catalyzed condensation of 4-hydroxyphenylmethyl ketone (p-hydroxyacetophenone) with pyrrole forms calix[4]pyrrole derivatives with deep cavities and fixed walls. These derivatives demonstrate interesting anion binding properties and can be converted into 4-methoxyphenyl species (Anzenbacher et al., 1999).
Inhibition of Neutrophil Activity
Acetophenone derivatives, including 4'-pyrrolidinylcarbonylmethoxy-acetophenone, have shown inhibitory effects on neutrophil respiration burst activity in vitro. These compounds are effective in reducing superoxide anion production in human polymorphonuclear neutrophils, with hydroxyl and methoxy groups playing a crucial role in their activity (Stuppner et al., 1995).
Electrochemical Applications
In electrochemical studies, derivatives of acetophenone like 4'-pyrrolidinylcarbonylmethoxy-acetophenone have been used to understand the electroreduction of carbonyl compounds. These compounds have been instrumental in studying the influence of molecular structure and electrode surface structure on electrochemical reactions (Bondue & Koper, 2019).
Antioxidant Properties and Activation of Cellular Pathways
4'-Pyrrolidinylcarbonylmethoxy-acetophenone has been observed to enhance intracellular antioxidant properties, such as glutathione synthesis, and activate transcription factors like AP-1 in alveolar epithelial cells. This indicates its potential role in mediating cellular oxidative stress responses (Lapperre et al., 1999).
Industrial Applications in Catalysis
The compound has also been explored in the transformation of ethylbenzene into acetophenone, a critical industrial process. The use of certain catalysts and solvents can enhance the efficiency of this transformation, highlighting the compound's role in industrial catalysis (Xu et al., 2020).
Corrosion Inhibition
Triazole derivatives of acetophenone, including 4'-pyrrolidinylcarbonylmethoxy-acetophenone, have been synthesized as corrosion inhibitors for mild steel in acid media. These compounds show promising inhibition efficiencies, indicating their potential use in corrosion prevention (Li et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-acetylphenoxy)-1-pyrrolidin-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-11(16)12-4-6-13(7-5-12)18-10-14(17)15-8-2-3-9-15/h4-7H,2-3,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYYBRCVBOHZBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194829 | |
Record name | Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70194829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- | |
CAS RN |
42018-32-6 | |
Record name | Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042018326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70194829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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